2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
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Overview
Description
The compound with the chemical formula 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol is a heterocyclic compound containing a chlorine atom It is known for its unique structure, which includes a fused ring system with nitrogen and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a chlorinated precursor with a nitrogen-containing compound to form the fused ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Further cyclization can occur, leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: for substitution reactions.
Oxidizing agents: such as hydrogen peroxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring systems and halogen atoms. Examples include:
- NC1=NC(C2=CC=C(C=C2Cl)Cl)N3C(N1)=NC4=CC=CC=C34
- SC1=NN=C(C2=CSC3=C2CCCC3)N1
- CC1=NC(N)=C(C(Cl)=N1)CC(CBr)Br .
Uniqueness
The uniqueness of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol lies in its specific ring structure and the presence of both nitrogen and chlorine atoms. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCTXWDVTKYWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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